2-Amino-3-methylbut-3-enoic acid

Description

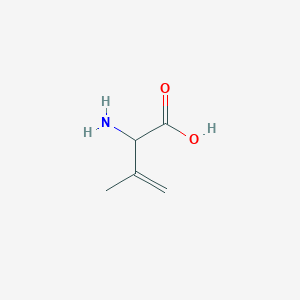

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBBWGXTPGZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315218 | |

| Record name | 3-Butenoicacid, 2-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60049-36-7 | |

| Record name | NSC293167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoicacid, 2-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Methylbut 3 Enoic Acid and Analogues

Classical Approaches to α,β-Unsaturated Amino Acids

The foundational methods for constructing α,β-unsaturated amino acids, including the 2-amino-3-methylbut-3-enoic acid framework, have traditionally relied on condensation and rearrangement reactions. These classical routes established the groundwork for accessing this important class of non-proteinogenic amino acids.

Condensation Reactions in the Formation of the this compound Skeleton

A cornerstone of classical synthesis for α,β-unsaturated α-amino acids is the Erlenmeyer-Plöchl reaction, first documented in the late 19th century. drugfuture.comwikipedia.orgchemeurope.com This method involves the condensation of an N-acylglycine, such as hippuric acid, with a carbonyl compound in the presence of acetic anhydride (B1165640). wikipedia.orgchemeurope.com The reaction proceeds through the formation of an intermediate known as an azlactone (or oxazolone). drugfuture.comwikipedia.org This azlactone has acidic protons at the C4 position, which allows it to undergo a Perkin-type condensation with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound (dehydrovaline), the corresponding azlactone would be condensed with acetone. Subsequent hydrolysis of the resulting unsaturated azlactone yields the desired α,β-unsaturated α-acylamino acid. drugfuture.com This method is broadly applicable for creating various dehydroamino acids by selecting the appropriate carbonyl compound. wikipedia.org The use of azlactone chemistry has been instrumental in the synthesis of peptides containing bulky dehydroamino acids like dehydrovaline. byu.edu While effective, these methods can require harsh conditions and sometimes result in mixtures of stereoisomers. acs.org

Table 1: Examples of Erlenmeyer-Plöchl Reaction for Dehydroamino Acid Synthesis

| N-Acylglycine | Carbonyl Compound | Dehydroamino Acid Product | Reference(s) |

|---|---|---|---|

| Hippuric Acid | Benzaldehyde | N-Benzoyl-dehydrophenylalanine | wikipedia.org |

| N-Acetylglycine | 3-Benzyloxybenzaldehyde | Dehydro-m-tyrosine derivative | wikipedia.org |

| N-Acylglycine | Acetone | N-Acyl-2-amino-3-methylbut-3-enoic acid | drugfuture.comwikipedia.org |

Rearrangement Strategies in Analogous Systems

Sigmatropic rearrangements provide another classical avenue for constructing complex amino acid structures. The Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates, is a powerful method for converting allylic alcohols into allylic amines with a 1,3-transposition of functionality. wikipedia.orgorganic-chemistry.org This reaction, discovered by Larry Overman, proceeds through a chair-like transition state and can be performed thermally or with catalysis by mercury(II) or palladium(II) salts. wikipedia.orgorganic-chemistry.org

While not a direct synthesis of the α,β-double bond, this rearrangement is crucial for installing the amine group in a positionally controlled manner in unsaturated systems, which are precursors to various unnatural amino acids. wikipedia.orgorganic-chemistry.org For instance, it has been applied to the synthesis of β-hydroxy-α,α-disubstituted amino acid derivatives from α,β-unsaturated esters via an orthoamide-type variant. oup.comoup.com A facile synthesis of optically active α-alkylidene-β-amino esters has also been developed using a thermal Overman rearrangement of Morita–Baylis–Hillman esters. acs.org The resulting allylic amines are versatile intermediates that can be further elaborated to target amino acid structures. wikipedia.org

Catalytic Synthesis of this compound

Modern synthetic chemistry has introduced catalytic methods that offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of this compound and its analogues.

Transition Metal-Catalyzed Transformations for Olefin and Amine Introduction

Transition metals are highly effective catalysts for a variety of transformations essential for synthesizing unsaturated amino acids. Copper- and palladium-catalyzed cross-coupling reactions are particularly noteworthy. A copper-mediated C–N cross-coupling protocol has been developed for the synthesis of peptide fragments containing dehydrovaline and dehydroisoleucine. nih.govuni-hannover.de This approach involves coupling a peptidic vinyl iodide with an acyl amide, effectively forming the enamide linkage characteristic of dehydroamino acids within a peptide chain. nih.govuni-hannover.de

Furthermore, rhodium-based catalysts are widely used for the asymmetric hydrogenation of α,β-dehydroamino acid esters. rsc.org This reaction is a key step for producing enantiomerically pure natural and unnatural amino acids from their unsaturated precursors. Chiral diphosphine ligands complexed with rhodium(I) can achieve high levels of enantioselectivity, making this a vital industrial process. rsc.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Dehydroamino Acid Derivatives

| Catalytic System | Reaction Type | Substrates | Product | Key Feature(s) | Reference(s) |

|---|---|---|---|---|---|

| Copper(I) / Ligand | C-N Cross-Coupling | Peptidic Vinyl Iodide, Acyl Amide | Dehydrovaline-containing peptide | Forms enamide bond directly | nih.govuni-hannover.de |

| Rhodium(I) / Chiral Diphosphine | Asymmetric Hydrogenation | α,β-Dehydroamino acid ester | Chiral α-amino acid | High enantioselectivity (up to 72%) | rsc.org |

| Palladium(II) | Overman Rearrangement | Allylic Trichloroacetimidate | Allylic Amine | Catalyzes acs.orgacs.org-sigmatropic shift | wikipedia.orgorganic-chemistry.org |

Organocatalytic Pathways for Enantioselective Formation

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool for asymmetric synthesis. researchgate.netnih.gov For the synthesis of α,β-unsaturated amino acid analogues, organocatalysts can facilitate various transformations with high stereocontrol. researchgate.netrsc.org

One notable application is the direct asymmetric alkylation of ketones with dehydroalanine (B155165) derivatives through a conjugate addition reaction. nih.gov This transformation has been achieved using a bifunctional primary amine-thiourea catalyst that activates both the ketone (via enamine formation) and the dehydroalanine electrophile (via hydrogen bonding) simultaneously. nih.gov This dual activation strategy enables the formation of C-C bonds with high enantioselectivity, providing access to complex, unnatural α-amino acids. nih.gov While this example involves functionalizing a pre-existing dehydroamino acid, the principles of organocatalytic activation are central to developing enantioselective routes to these molecules from simpler precursors. nih.govrsc.org Various organocatalytic strategies, including those employing chiral Brønsted acids or bases, are continuously being developed for the synthesis of diverse noncanonical amino acids. nih.govnih.gov

Enzymatic Synthesis and Biocatalysis for this compound

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of complex molecules like this compound. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Ammonia (B1221849) lyases are a key class of enzymes for this purpose. polimi.itnih.gov These enzymes catalyze the reversible elimination of ammonia from an amino acid to form an α,β-unsaturated carboxylic acid. pu-toyama.ac.jpspringernature.com For example, methylaspartate ammonia-lyase (MAL) catalyzes the elimination of ammonia from (2S,3S)-3-methylaspartic acid to yield mesaconic acid. pu-toyama.ac.jp The reverse reaction, the addition of ammonia to the corresponding α,β-unsaturated acid, is a direct and atom-economical route to the chiral amino acid. nih.govpu-toyama.ac.jp Phenylalanine ammonia lyases (PALs) have also been widely studied and engineered for the synthesis of a broad range of L-arylalanines. nih.gov

Directed evolution and enzyme engineering have further expanded the biocatalytic toolbox. For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of various β-substituted amino acids, including those with aryl amine nucleophiles, demonstrating the potential to create diverse α,β-diamino acid structures. nih.gov These biocatalytic methods represent a frontier in the sustainable and efficient production of noncanonical amino acids.

Table 3: Enzymes in the Synthesis of Unsaturated and Noncanonical Amino Acids

| Enzyme Class/Name | EC Number | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Methylaspartate ammonia-lyase (MAL) | 4.3.1.2 | Ammonia Elimination/Addition | (2S,3S)-3-Methylaspartic acid / Mesaconic acid + NH₃ | Mesaconic acid + NH₃ / (2S,3S)-3-Methylaspartic acid | pu-toyama.ac.jp |

| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Ammonia Elimination/Addition | L-Phenylalanine / Cinnamic acid + NH₃ | Cinnamic acid + NH₃ / L-Phenylalanine | nih.gov |

| Engineered Tryptophan Synthase (TrpB) | 4.2.1.20 | β-Substitution | L-Serine, Amine Nucleophiles | β-N-Substituted-α-amino acids | nih.gov |

Biomimetic Approaches to Related Branched-Chain Amino Acids

Biomimetic synthesis seeks to replicate the elegant and efficient strategies observed in nature. The biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in microorganisms and plants provides a blueprint for potential biomimetic approaches to analogues such as this compound.

The natural biosynthesis of valine starts from pyruvate (B1213749) and involves a series of enzymatic steps. Key enzymes in this pathway include acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain aminotransferase. A biomimetic approach might involve mimicking the key bond-forming and functional group transformation steps using chemical reagents that replicate the function of these enzymes. For example, the condensation and rearrangement steps could be mimicked using synthetic catalysts that can control the stereochemistry of the newly formed chiral centers.

While a direct biomimetic synthesis of this compound has not been extensively documented, the principles of BCAA biosynthesis offer a conceptual framework. The introduction of the double bond at the β,γ-position would require a departure from the natural pathway, perhaps through a biomimetically inspired dehydration or elimination reaction at a late stage of the synthesis.

Novel Synthetic Routes and Methodological Advancements

Significant efforts have been directed towards the development of novel and efficient synthetic routes to β,γ-unsaturated amino acids, including this compound. These methods often need to address the challenge of controlling the position of the double bond and the stereochemistry of the α-carbon.

A notable synthesis of β,γ-dehydrovaline was developed to support the total synthesis of phomopsin A stanford.eduacs.org. This route commenced with citraconic anhydride and involved several key transformations. A crucial step was the nucleophilic opening of a lactone intermediate with diphenyldiselenide, followed by the introduction of the amino group via an azide (B81097) displacement. The desired β,γ-double bond was unmasked in a later step of the synthesis.

The key steps in this synthetic approach are summarized in the table below:

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Citraconic anhydride | - | Lactone 1 | Formation of a key cyclic precursor. |

| 2 | Lactone 1 | Diphenyldiselenide, Sodium borohydride | 3-Methyl-4-(phenylseleno)butanoic Acid 2 | Nucleophilic opening of the lactone to introduce the selenide (B1212193) group. |

| 3 | Carboxylic acid 2 | (S)-4-benzyl-2-oxazolidinone | Acyl oxazolidinone 3 | Attachment of a chiral auxiliary for stereocontrol. |

| 4 | Acyl oxazolidinone 3 | KHMDS, Trisylazide | Azide 4 | Asymmetric azidation to introduce the nitrogen functionality. |

| 5 | Azide 4 | - | β,γ-Dehydrovaline derivative | Final product formation with the desired stereochemistry and unsaturation. |

This synthesis highlights a strategy of installing a precursor to the double bond early in the synthesis and then revealing it at a later stage to avoid potential isomerization to the more stable α,β-conjugated system acs.org.

Other general strategies for the synthesis of β,γ-unsaturated amino acids that could be applicable to dehydrovaline include the olefination of serine derivatives and the reduction of alkynyl glycine (B1666218) derivatives acs.org. However, these methods were not considered ideal for the specific synthesis of β,γ-dehydrovaline acs.org.

Recent advancements in the synthesis of dehydroamino acids also include improved procedures for the synthesis of dehydroalanine and dehydroaminobutyric acid from the carbonate derivatives of serine and threonine using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) nih.gov. This method provides an efficient E2 elimination to form the double bond and could potentially be adapted for the synthesis of more substituted dehydroamino acids.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Methylbut 3 Enoic Acid

Reactions Involving the Amino Group

The primary amino group in 2-amino-3-methylbut-3-enoic acid is a key site for a range of chemical modifications, including N-functionalization and peptide bond formation. These reactions are fundamental to its application in synthetic chemistry, particularly in the creation of novel peptides and other bioactive molecules.

N-Functionalization and Protecting Group Strategies

To facilitate controlled and selective reactions, the amino group of this compound is often protected. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are standard in peptide synthesis.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This acid-labile protecting group can be removed using acids such as trifluoroacetic acid (TFA). The synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids has been demonstrated as a safe and efficient method, avoiding hazardous reagents. nih.govrsc.org

Beyond protection, the amino group can undergo various functionalization reactions, such as alkylation and acylation, to introduce new chemical moieties and modulate the compound's properties.

Amide Bond Formation and Peptide Coupling Methodologies

This compound can be incorporated into peptide chains through the formation of an amide (peptide) bond. This process generally requires the activation of the carboxylic acid group of one amino acid and the coupling with the amino group of another.

Several reagents are commonly employed to facilitate this coupling and minimize side reactions like racemization. These include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective.

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are widely used to achieve high coupling efficiencies.

The presence of the α,β-double bond in dehydrovaline can influence the coupling reaction, and care must be taken to avoid unwanted side reactions such as Michael addition. nih.gov The choice of coupling reagent and reaction conditions is crucial for the successful synthesis of peptides containing this unsaturated residue.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another site for chemical modification, allowing for the formation of various derivatives.

Esterification and Anhydride (B1165640) Formation

Esterification of the carboxylic acid can be achieved through various methods. Standard acid-catalyzed esterification with an alcohol in the presence of a strong acid can be employed. Alternatively, for N-protected dehydrovaline, coupling with an alcohol can be mediated by reagents like DCC. A notable method involves the papain-catalyzed esterification of N-protected vinylglycine, a related unsaturated amino acid, which proceeds with high enantioselectivity. Additionally, the carboxylic acid can be converted to a silyl (B83357) ester, which can serve as a protective group during certain transformations.

Mixed anhydride formation is another important transformation of the carboxylic acid group, often used to activate the carboxyl group for amide bond formation. This is typically achieved by reacting the N-protected amino acid with an acyl chloride, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). The resulting mixed anhydride is highly reactive towards nucleophiles like the amino group of another amino acid.

Derivatization to Other Carboxyl Derivatives

The carboxylic acid functionality can be converted into a range of other derivatives. For instance, it can be reduced to a primary alcohol. This transformation often requires initial protection of the amino group followed by reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting unsaturated amino alcohol is a versatile building block for further synthetic manipulations.

Reactivity of the α,β-Unsaturated System

The α,β-double bond in this compound is an electron-deficient system, making it susceptible to a variety of addition and cycloaddition reactions. nih.gov

Michael Addition: The double bond can readily undergo conjugate addition (Michael addition) with various nucleophiles. nih.gov Thiols and amines are common nucleophiles for this reaction, leading to the formation of β-substituted amino acid derivatives. nih.govresearchgate.net For instance, the addition of thiols to dehydroalanine (B155165), a related compound, is significantly accelerated in water. nih.gov This reaction is also relevant in biological contexts, as the dehydroamino acid residue in some natural products can react with biological nucleophiles like the thiol group of cysteine. nih.gov

Cycloaddition Reactions: The double bond of dehydroamino acids can participate in various cycloaddition reactions, providing access to cyclic amino acid derivatives. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Dehydroamino acids can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. libretexts.orglibretexts.org There are also examples of enzyme-catalyzed [4+2] cycloadditions in the biosynthesis of natural products. nih.govnih.gov

[3+2] Cycloaddition: These reactions, often involving 1,3-dipoles, lead to the formation of five-membered heterocyclic rings. For example, cascade [3+2]-cycloaddition/hydrolysis reactions have been used to synthesize highly functionalized NH-1,2,3-triazoles. nih.gov Sequential Michael addition and [3+2] cycloaddition reactions have also been reported. rsc.org

[2+2] Cycloaddition: This reaction with alkenes can form cyclobutane (B1203170) derivatives. While less common, formal [2+2] cycloadditions have been reported for related systems. beilstein-journals.org

The reactivity of the α,β-unsaturated system provides a powerful tool for the synthesis of a diverse range of modified amino acids with potential applications in medicinal chemistry and materials science.

Electrophilic Additions Across the Double Bond

The electron-rich nature of the double bond in dehydrovaline, influenced by the electron-donating amino group, makes it susceptible to attack by electrophiles. Halogenation and hydrohalogenation are characteristic examples of such reactions.

The reaction of alkenes with halogens like bromine proceeds via an electrophilic addition mechanism. chemguide.netchemguide.co.ukyoutube.com The bromine molecule, upon approaching the electron-dense double bond, becomes polarized, leading to the formation of a cyclic bromonium ion intermediate. chemguide.netlibretexts.org This intermediate is then attacked by the bromide ion in an anti-fashion, resulting in the formation of a vicinal dihalide. chemguide.netlibretexts.org In the context of dehydrovaline derivatives, this would lead to the corresponding 3,4-dihalo-2-amino-3-methylbutanoic acid derivative. The stereochemistry of the final product is dictated by the anti-addition mechanism.

Similarly, hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the double bond. This reaction typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. libretexts.org However, the regioselectivity in dehydrovaline can be influenced by the electronic effects of the amino and carboxyl groups.

Nucleophilic Additions and Conjugate Additions

The double bond in this compound is also an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C=C bond and makes the β-carbon electrophilic. nih.gov

A variety of nucleophiles, including thiols, amines, and carbon nucleophiles such as enolates and organozinc reagents, can participate in Michael additions to dehydroamino acid derivatives. rsc.orgrsc.orgyoutube.comyoutube.com These reactions are often catalyzed by bases and provide a powerful method for the synthesis of modified amino acids with diverse side chains. For instance, the addition of thiols leads to the formation of cysteine analogs, while the addition of amines yields diamino acid derivatives. rsc.org

Table 1: Examples of Nucleophilic Conjugate Addition to Dehydroamino Acid Derivatives

| Nucleophile | Dehydroamino Acid Derivative | Product | Catalyst/Conditions | Reference |

| Malonates | N-Acryloyloxazolidines | Adduct of malonate | Organocatalyst | nih.gov |

| Isobutyraldehyde | N-Substituted Maleimides | Succinimide derivatives | β-Amino Acid Organocatalysts | mdpi.com |

| Boronic Acids | (E)-4-hydroxybut-2-enal | Adduct of boronic acid | Resin-supported peptide | nih.gov |

| Silyloxycarbamate | α,β-Unsaturated Aldehydes | β-Amino Aldehyde | Imidazolidinone Organocatalyst | princeton.edu |

| Enolates | 1,4-Dehydrobenzene Diradicals | Functionalized Aromatics | - | researchgate.net |

The development of asymmetric conjugate additions has been a significant area of research, enabling the stereoselective synthesis of novel amino acids. Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed to control the stereochemical outcome of these reactions. nih.govnih.govnih.gov For example, bifunctional primary amine-thiourea catalysts have been designed to activate both the dehydroalanine derivative and the ketone nucleophile through hydrogen bonding, leading to high enantioselectivities in the conjugate addition. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

The inherent functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular reactions involving the amino, carboxyl, and alkene moieties can lead to the formation of diverse ring systems.

One notable application is in the synthesis of quinoline (B57606) derivatives. nih.govrsc.orgresearchgate.net While direct synthesis from dehydrovaline is a specific application, the general strategies often involve the reaction of an amino-substituted aromatic or heteroaromatic compound with a carbonyl-containing fragment, followed by cyclization and dehydration. youtube.com The dehydrovaline unit can potentially serve as a key building block in such synthetic strategies.

Furthermore, cascade reactions involving nih.govnih.gov-hydride transfer and cyclization of amino acid derivatives have been developed for the synthesis of tetrahydroquinazolines. researchgate.net These reactions highlight the potential for dehydrovaline to participate in complex, multi-step transformations to generate heterocyclic structures.

Oxidative Transformations of the Alkene Moiety

The double bond in this compound is susceptible to various oxidative transformations, providing routes to functionalized amino acid derivatives.

Ozonolysis: This powerful reaction cleaves the carbon-carbon double bond, yielding carbonyl compounds. Depending on the workup conditions, ozonolysis can produce aldehydes, ketones, or carboxylic acids. For dehydrovaline, ozonolysis would be expected to yield pyruvic acid (or its corresponding amino derivative) and formaldehyde.

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. The Sharpless asymmetric dihydroxylation is a highly effective method for the enantioselective synthesis of diols from alkenes, utilizing osmium tetroxide as a catalyst and a chiral quinine (B1679958) ligand. wikipedia.orgorganic-chemistry.orgscripps.edunih.gov This reaction proceeds via a [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to give the diol. wikipedia.org The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates the stereochemical outcome of the reaction. wikipedia.orgorganic-chemistry.org

Epoxidation: The alkene moiety can be converted to an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The Sharpless asymmetric epoxidation, employing a titanium catalyst and a chiral tartrate ligand, allows for the enantioselective synthesis of epoxy alcohols from allylic alcohols. scripps.edu

Reductive Transformations of the Alkene Moiety

The double bond of this compound can be readily reduced to the corresponding saturated amino acid, valine.

Catalytic Hydrogenation: This is the most common method for the reduction of alkenes. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The development of rhodium-catalyzed asymmetric hydrogenation has been particularly significant for the synthesis of chiral amino acids. rsc.org Chiral phosphine (B1218219) ligands are used to create a chiral catalytic environment, leading to the formation of one enantiomer of the product in high excess. nih.gov Cationic rhodium catalysts are often employed for the hydrogenation of dehydroamino acid derivatives. princeton.edu

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

| Dehydroamino Acid Derivative | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| β-Cyanocinnamic Esters | - | up to 99% | rsc.org |

| Dehydrodipeptide Esters | PROPRAPHOS, BPPM | 53-87% de | nih.gov |

| α-Substituted Enamides | TFPNH-BIBOP | up to 99% | nih.gov |

The mechanism of rhodium-catalyzed asymmetric hydrogenation is believed to involve the coordination of the alkene to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The unique electronic structure of this compound allows it to participate in such transformations.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Dehydrovaline derivatives, with their electron-deficient double bond (due to the carbonyl group), can act as dienophiles in Diels-Alder reactions. The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a suprafacial addition.

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). nih.govwikipedia.org It results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org Dehydrovaline derivatives can potentially act as enophiles in these reactions, particularly when activated by Lewis acids. Intramolecular ene reactions are also possible and can be used to construct complex ring systems. nih.govwikipedia.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and designing new synthetic applications. Both experimental and computational methods have been employed to elucidate these mechanisms.

Nucleophilic Addition: Kinetic studies on the addition of nucleophiles to α,β-unsaturated thiol esters have provided insights into the factors governing the reaction rates. youtube.com These studies have shown that the rates increase at higher pH and can be subject to buffer catalysis, indicating the involvement of proton transfer in the rate-determining step. youtube.com Computational studies using Density Functional Theory (DFT) have been used to investigate the reactivity and mechanism of nucleophilic addition of amines to alkenes, helping to explain the regioselectivity and predict the reaction pathway. researchgate.net DFT studies have also been employed to understand the role of the solvent in uncatalyzed conjugate additions of organozinc reagents. rsc.org

Electrophilic Addition: The mechanism of electrophilic addition of halogens to alkenes is well-established to proceed through a cyclic halonium ion intermediate, which accounts for the observed anti-addition stereochemistry. chemguide.netchemguide.co.uklibretexts.orgyoutube.com

Computational Studies: DFT calculations have become an invaluable tool for studying reaction mechanisms. sioc-journal.cn For instance, DFT has been used to investigate the mechanism of ruthenium-catalyzed meta-sulfonation, revealing that the regioselectivity is determined by the electrophilic substitution step. sioc-journal.cn Such computational approaches can provide detailed information about transition state structures and energies, helping to rationalize experimental observations and predict the reactivity of new substrates.

Stereochemistry and Enantioselective Synthesis of 2 Amino 3 Methylbut 3 Enoic Acid

Chirality at the Alpha-Carbon and Olefin Geometry

Unlike its saturated counterpart, valine, 2-amino-3-methylbut-2-enoic acid possesses an α,β-double bond, which renders the α-carbon sp²-hybridized and achiral in its isolated state. However, this double bond introduces the possibility of geometric isomerism (E/Z). The key stereochemical significance of dehydrovaline lies in its nature as a prochiral molecule. youtube.com The planar geometry of the double bond presents two distinct faces (re and si) to incoming reagents. Consequently, reactions that introduce a new substituent or saturate the double bond can generate a new stereocenter at the α-carbon, leading to the formation of chiral products.

The stereochemical outcome of such reactions is of paramount importance, as the two resulting enantiomers (R and S forms of valine or its derivatives) can exhibit vastly different biological activities. biochemden.comnih.govnih.gov The selective synthesis of one enantiomer over the other is a primary goal in modern organic synthesis. The configuration of naturally occurring amino acids is typically the L-form, which corresponds to the S-configuration for most proteinogenic amino acids. biochemden.comlibretexts.org

Furthermore, the geometry of the double bond in dehydrovaline derivatives can influence the stereochemical course of subsequent reactions. The relative orientation of the substituents on the double bond can dictate the facial selectivity of an approaching reagent, making the control of olefin geometry a crucial aspect of its chemistry. bohrium.com

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds from prochiral precursors like dehydrovaline hinges on asymmetric synthesis. Several powerful strategies have been developed to achieve high levels of enantiocontrol.

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. While direct synthesis of dehydrovaline from a chiral precursor is less common due to the introduction of the double bond, this strategy is relevant in the synthesis of peptides containing dehydrovaline. In these cases, a chiral amino acid can be used to build a peptide backbone, followed by the introduction of the dehydrovaline moiety or its precursor. nih.gov For instance, the synthesis of peptides containing dehydrovaline and dehydroisoleucine has been achieved through a copper-mediated C-N cross-coupling reaction, where the stereochemistry of the existing peptide chain can influence the reaction's outcome. nih.gov

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is arguably the most powerful and efficient method for generating chiral molecules from prochiral substrates. The asymmetric hydrogenation of α,β-dehydroamino acid derivatives is a landmark achievement in this field, earning the Nobel Prize in Chemistry in 2001 for its developers. ethz.ch

This strategy employs a chiral catalyst, typically a transition metal complex (e.g., rhodium or ruthenium) with a chiral ligand, to facilitate the addition of hydrogen across the double bond with high enantioselectivity. youtube.comacs.orgacs.org The chiral environment created by the catalyst forces the hydrogen to add to one face of the dehydrovaline substrate preferentially, leading to a high excess of one enantiomer of the corresponding saturated amino acid.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-DIPAMP | (Z)-α-Acetamidocinnamic acid | >95% | ethz.ch |

| Ruthenium-BINAP | Various dehydroamino acids | up to 100% | youtube.com |

| Rh/Cu co-catalysis | Aromatic α-dehydroamino acid esters | High | acs.org |

These catalytic systems are highly versatile and have been instrumental in the synthesis of a wide array of non-proteinogenic amino acids. nih.govrsc.org

Kinetic Resolution Techniques, including Enzymatic Methods

Kinetic resolution is a method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. ethz.ch

Dynamic kinetic resolution (DKR) is an advanced form of this technique where the slower-reacting enantiomer is continuously racemized back to the racemic mixture. This allows, in theory, for the complete conversion of a racemate into a single enantiomer. nih.govnih.gov This has been successfully applied to dehydroamino acid derivatives. For example, the N-trifluoroacetyl derivative of dehydrocoronamic acid, a related compound, undergoes facile racemization, which, when combined with an enzymatic resolution, achieves a dynamic kinetic resolution process. rsc.org

Enzymes, being inherently chiral, are highly effective for kinetic resolutions. mdpi.com Aminoacylases and proteases can selectively hydrolyze the N-acyl group of one enantiomer of a racemic N-acyl-amino acid, allowing for the separation of the free amino acid (one enantiomer) from the unreacted N-acyl-amino acid (the other enantiomer). researchgate.netacs.org Chemoenzymatic DKR, which combines a chemical racemization catalyst with an enzymatic resolution step, provides a powerful route to enantiopure amino acids. nih.gov

Diastereoselective Synthesis and Control of Multiple Stereocenters

When 2-amino-3-methylbut-2-enoic acid or its derivatives are incorporated into a molecule that already contains a stereocenter, the subsequent reactions on the dehydrovaline unit become diastereoselective. The existing chiral center influences the stereochemical outcome of the newly formed stereocenter, leading to the preferential formation of one diastereomer over another.

This is particularly relevant in peptide synthesis. ias.ac.in When a dehydrovaline residue is hydrogenated within a peptide chain, the chirality of the adjacent amino acids can direct the hydrogenation to one face of the double bond. acs.org This diastereoselective control is crucial for the synthesis of peptides with a specific, complex three-dimensional structure.

Furthermore, synthetic strategies targeting complex molecules often involve the creation of multiple stereocenters in a controlled manner. For example, diastereoselective Mannich reactions or aldol (B89426) condensations using dehydrovaline derivatives as starting materials can lead to products with multiple, well-defined stereocenters. researchgate.netresearchgate.net The stereoselective synthesis of precursors to complex nitrogen-containing natural products often relies on the diastereoselective hydrogenation of dehydroamino acid moieties. bohrium.com

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The stereochemistry of a molecule is a critical determinant of its chemical and biological properties. While enantiomers have identical physical properties in an achiral environment, their reactivity can differ significantly when interacting with other chiral molecules. quora.com

In a biological context, this stereochemical discrimination is profound. Living systems are composed of chiral molecules such as enzymes, receptors, and DNA, which create a chiral environment. acs.orgijpsjournal.com As a result, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov One enantiomer may be therapeutically active, while the other may be inactive or even harmful. nih.govijpsjournal.comresearchgate.net

The biological activity of compounds derived from 2-amino-3-methylbut-2-enoic acid is therefore highly dependent on their stereochemistry. For instance, the uptake of amino acid-like drugs can be mediated by stereoselective transport systems. nih.gov Studies on the related compound 3-Br-acivicin have shown that only isomers with the natural (S)-configuration at the α-carbon exhibit significant antiplasmodial activity, suggesting that their uptake is mediated by an L-amino acid transport system. nih.govresearchgate.net This underscores the importance of controlling stereochemistry in the design of bioactive compounds derived from dehydrovaline.

Applications of 2 Amino 3 Methylbut 3 Enoic Acid in Advanced Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis

As a molecule possessing a stereogenic center at the α-carbon, 2-Amino-3-methylbut-3-enoic acid is a valuable chiral building block. Its rigid structure, featuring a vinyl group, allows for stereoselective transformations, making it a target for the synthesis of more complex, stereochemically defined molecules. The presence of both an amine and a carboxylic acid group, coupled with the reactive double bond, provides multiple handles for synthetic manipulation.

Research in this area focuses on utilizing the inherent chirality of this compound to direct the formation of new stereocenters. Its application as a starting material allows for the introduction of the unique isopropenyl-glycine motif into larger, more intricate molecular frameworks.

Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids (NPAAs), those not found in the standard genetic code, are crucial in drug discovery and materials science for their ability to confer enhanced stability, novel conformations, and specific biological activities to peptides. nih.govmdpi.com this compound serves as a key precursor for the synthesis of a variety of other NPAAs. nih.gov

The double bond in its side chain is particularly amenable to a range of chemical modifications, including but not limited to:

Hydrogenation: To produce the saturated analogue, 2-amino-3-methylbutanoic acid (valine) derivatives.

Epoxidation and Ring-Opening: To create β-hydroxy amino acids with diverse functionalities.

Metathesis Reactions: To extend the side chain and introduce new functional groups.

Michael Additions: To introduce nucleophiles at the β-position, leading to γ-functionalized amino acids.

These transformations enable the generation of a library of unique amino acids that can be incorporated into peptide chains to create peptidomimetics with tailored properties.

Scaffold for Natural Product Total Synthesis

The structural features of this compound make it an attractive scaffold for the total synthesis of natural products, particularly those containing a dehydrovaline or a related structural unit. While direct, large-scale application in the total synthesis of major natural products is not yet widely documented, its potential is clear. Synthetic chemists can envision its use in building segments of complex polyketides or non-ribosomal peptides where this specific unsaturated amino acid fragment is present. Its utility lies in providing a pre-functionalized and chirally-defined starting point, which can significantly shorten synthetic routes.

Intermediate in the Synthesis of Specialty Chemicals

Beyond its use in bioactive molecules, this compound functions as a valuable intermediate in the synthesis of various specialty chemicals. Closely related structures, such as 3-methyl-2-butenoic acid, are known intermediates in the production of pharmaceuticals like Ciclopirox Olamine and certain pyrethroid-class pesticides. google.com This suggests that the amino-functionalized version is a prime candidate for creating novel derivatives in these chemical classes.

Furthermore, its structure is suitable for creating isotopically labeled compounds. For example, a related alkyne-containing amino acid, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been used as a precursor for preparing deuterium-labeled peptides. rsc.org This highlights the potential of this compound for similar applications in creating labeled standards for metabolic research or mechanistic studies.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound also drives the development of new synthetic methods. Its vinyl group can participate in a variety of transition-metal-catalyzed cross-coupling reactions, hydrofunctionalizations, and cycloadditions. Research into these reactions helps to expand the toolbox of synthetic organic chemists. For instance, developing new catalytic systems that can selectively act on the double bond in the presence of the amino and carboxyl groups is an active area of investigation. Such methodologies, once established, can be applied to a broader range of complex substrates, demonstrating the role of this specific molecule in advancing the field of chemical synthesis. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 3 Methylbut 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Amino-3-methylbut-3-enoic acid in solution. nih.gov It provides critical information about the connectivity of atoms and their spatial relationships, which is fundamental for confirming the compound's structure and determining its stereochemistry. ed.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial but crucial information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. e-bookshelf.de

For a more in-depth analysis, two-dimensional (2D) NMR techniques are employed. researchgate.netslideshare.net These experiments correlate signals within the same spectrum or between different types of nuclei, offering a more complete picture of the molecular structure. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining which atoms are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for establishing the stereochemistry and conformation of the molecule. libretexts.org

J-resolved Spectroscopy: This technique separates the chemical shift and spin-spin coupling information into two different dimensions, simplifying complex multiplets in the ¹H NMR spectrum and aiding in the precise determination of coupling constants.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H (α-proton) | ~4.0 | ~55 |

| C3-CH₃ (methyl protons) | ~1.8 | ~20 |

| C4-H₂ (vinylic protons) | ~5.0 (cis), ~5.2 (trans) | ~115 |

| C1 (carboxyl carbon) | - | ~175 |

| C3 (quaternary vinylic carbon) | - | ~140 |

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin resonance leads to a change in the intensity of another. ucl.ac.uk This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei. ucl.ac.uk Consequently, NOE studies, typically performed using 2D NOESY experiments, are invaluable for determining the through-space proximity of protons and thus the preferred conformation of a molecule in solution. nih.govlibretexts.org

For this compound, NOE correlations would be expected between:

The α-proton (C2-H) and the protons of the methyl group (C3-CH₃).

The α-proton (C2-H) and the vinylic protons (C4-H₂).

The methyl protons (C3-CH₃) and the vinylic protons (C4-H₂).

The relative intensities of these NOE cross-peaks can provide quantitative distance restraints, which can then be used in molecular modeling to define the three-dimensional structure and conformational preferences of the molecule. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). st-andrews.ac.uk This precision allows for the determination of the elemental composition of this compound (C₅H₉NO₂), distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Monoisotopic Mass | 115.06333 Da |

| Calculated Exact Mass | 115.06333 Da |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. unito.it The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. researchgate.net

For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃), as well as cleavages of the carbon-carbon bonds in the backbone. The analysis of these fragment ions helps to piece together the structure of the original molecule.

In the field of metabolomics, which aims to identify and quantify all small molecules in a biological sample, Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical platform. nih.gov Chemical isotope labeling is a strategy employed to improve the sensitivity and accuracy of LC-MS-based quantification. nih.gov

This technique involves derivatizing the analytes in a sample with a reagent that introduces a stable isotope tag. For instance, one sample might be labeled with a "light" version of the reagent, while a comparative sample is labeled with a "heavy" version containing isotopes like ¹³C or ¹⁵N. The samples are then mixed and analyzed together by LC-MS. The chemically identical, but isotopically distinct, analytes co-elute from the chromatography column but are resolved in the mass spectrometer. The ratio of the peak intensities for the light and heavy-labeled forms of this compound would provide a precise measure of its relative abundance between the two samples. This approach is particularly useful for detecting subtle changes in the concentration of this amino acid in complex biological fluids or tissues.

X-ray Crystallography for Absolute Stereochemistry Determination

No crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. This technique would be essential for definitively determining the three-dimensional arrangement of atoms in the crystal lattice and confirming the absolute stereochemistry of chiral centers, if any were present in a synthesized or isolated sample.

Chromatographic Methods in Research and Purification (e.g., HPLC)

While High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of amino acids, no specific methods tailored to this compound have been described. The development of such a method would involve optimizing parameters like the stationary phase (e.g., C18, chiral column), mobile phase composition (e.g., acetonitrile, water, buffers), and detector (e.g., UV, MS). Without experimental data, a discussion of retention times, resolution of potential enantiomers, or purification efficiency remains speculative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Detailed Infrared (IR) and Raman spectra for this compound are not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic vibrational modes for the amine group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), the carbon-carbon double bond (C=C stretching), and the methyl group (C-H stretching and bending). However, without experimentally recorded spectra, a precise analysis of these vibrational frequencies and their interpretation is not possible.

Theoretical and Computational Studies of 2 Amino 3 Methylbut 3 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 2-amino-3-methylbut-3-enoic acid. nih.gov Methods such as Density Functional Theory (DFT) offer a balance between computational cost and accuracy for calculating electronic structure and predicting reactivity. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of α,β-dehydroamino acids, including this compound, is characterized by a unique "push-pull" system. nih.gov The α,β-double bond is conjugated with the electron-withdrawing carbonyl group of the acid and the electron-donating lone pair of the amide nitrogen. This conjugation creates a polarized π-system.

DFT calculations can be employed to visualize and quantify this electronic distribution. Molecular orbital analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information.

HOMO: For dehydroamino acids, the HOMO is typically located along the π-system, with significant contributions from the nitrogen and the Cα=Cβ double bond, reflecting its electron-rich, nucleophilic character.

LUMO: The LUMO is generally centered on the π* orbital of the conjugated system, with a significant coefficient on the β-carbon, indicating its susceptibility to nucleophilic attack.

This electronic arrangement results in a relatively small HOMO-LUMO gap, which influences the molecule's reactivity and spectroscopic properties. The planarity enforced by the sp2 hybridization of the α and β carbons is a key structural feature. nih.gov

Prediction of Reactivity Sites and Reaction Mechanisms

The distinct electronic architecture of this compound makes it a versatile chemical entity. nih.govrsc.org Computational methods can predict sites of reactivity and elucidate potential reaction mechanisms.

Michael Addition: The LUMO's localization on the β-carbon strongly predicts this site's electrophilicity. Consequently, dehydroamino acids are highly susceptible to conjugate or Michael additions by nucleophiles like thiols and amines. nih.govnih.gov This is a primary reaction manifold for these compounds.

Cycloadditions: The Cα=Cβ double bond can participate in cycloaddition reactions. For instance, in the biosynthesis of some natural products, dehydroamino acid residues act as dienophiles in [4+2] cycloadditions. nih.gov

Electrophilic and Radical Additions: While the β-carbon is electrophilic, the double bond itself can also exhibit nucleophilic character, reacting with strong electrophiles at the α-position under certain conditions. nih.gov It also serves as a competent radical acceptor. researchgate.net

DFT calculations can model the transition states and reaction energy profiles for these transformations, providing mechanistic insights and predicting the regioselectivity of additions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information on intermolecular interactions. nih.govbonvinlab.org An MD simulation of a system containing this compound, either in solution or interacting with other molecules, can reveal dynamic processes and preferred interaction patterns. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of each atom. bonvinlab.org This allows for the analysis of:

Solvation: How water molecules or other solvents arrange around the amino acid, forming hydrogen bonds with the carboxyl and amino groups.

Aggregation: How multiple dehydrovaline-containing molecules might interact with each other in solution through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net

Peptide-Environment Interactions: In the context of a peptide, MD simulations can show how the dehydrovaline residue influences the peptide's interaction with its environment, such as a lipid membrane or an aqueous solution. The stability of intermolecular interactions, like hydrogen bonds and π-π stacking, can be tracked throughout the simulation. researchgate.net

Binding energy analyses from simulations can quantify the strength of these interactions, often breaking them down into electrostatic and van der Waals contributions. researchgate.net

Molecular Docking and Binding Affinity Predictions (e.g., for enzyme interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is crucial for understanding potential enzyme-inhibitor interactions. Dehydroamino acids have been identified in proteins, such as those from HIV-1, suggesting their interactions with biological macromolecules are of significant interest. nih.gov

The docking process for this compound or a peptide containing it would involve:

Preparation: Obtaining or generating 3D structures of both the ligand (dehydrovaline) and the target enzyme.

Sampling: Placing the ligand in numerous positions and orientations within the enzyme's active site.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The best-scoring poses represent the most likely binding modes. mdpi.com

Docking studies could reveal key intermolecular interactions, such as hydrogen bonds between the amino acid's functional groups and residues in the active site, or hydrophobic interactions involving the methyl groups. While specific docking studies on this compound are not widely reported, computational studies on analogues demonstrate the feasibility of this approach. byu.edu The results of such simulations can guide the design of novel enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with a particular property or activity using statistical methods. While often used for biological activity, QSAR can also be applied to understand the mechanistic basis of physical or chemical properties, excluding bioactivity predictions.

For this compound, a QSAR study could be hypothetically constructed to understand how structural modifications affect a specific chemical property, such as its reactivity in Michael additions.

Dataset: A series of related α,β-dehydroamino acids would be synthesized or modeled.

Descriptors: Numerical parameters (descriptors) representing the structural or electronic features of each molecule would be calculated. These can include steric, electronic, and topological parameters. nih.gov

Property Measurement: A specific chemical property, such as the reaction rate constant for addition of a nucleophile, would be measured experimentally for each compound in the series.

Model Building: A mathematical equation would be developed to link the descriptors to the measured property.

Table 2: Example of Descriptors for a Hypothetical QSAR Study of Dehydroamino Acids

| Descriptor Type | Specific Descriptor Example | Property Represented |

| Electronic | Partial charge on β-carbon | Electrophilicity of the Michael acceptor |

| LUMO energy | Susceptibility to nucleophilic attack | |

| Steric | Molar refractivity | Bulk and polarizability of substituents |

| van der Waals volume | Molecular size and shape | |

| Topological | Wiener index | Molecular branching |

Such a model could provide mechanistic insights into which structural features—electronic or steric—are most influential for a given chemical transformation.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Strategies for Increased Efficiency and Sustainability

While several methods exist for the synthesis of α,β-dehydroamino acids, including 2-amino-3-methylbut-3-enoic acid (also known as dehydrovaline), the pursuit of more efficient, scalable, and environmentally benign strategies remains a key research frontier. rsc.org Current methods often face challenges such as limited substrate scope, the need for harsh reagents, or multiple complex steps. acs.orgstanford.edu Future research is directed towards overcoming these limitations.

Key areas of exploration include:

Catalytic Approaches: Development of novel catalytic systems is paramount. This includes proline-catalyzed aldol (B89426) condensation reactions which offer a more environmentally friendly pathway. acs.org Copper-mediated C-N cross-coupling reactions are also a promising avenue for forming the core structure of dehydrovaline-containing peptides, although optimization is needed to improve yields and compatibility with various protecting groups. nih.govbeilstein-journals.org

Stereoselective Syntheses: Achieving high stereoselectivity is crucial for producing enantiomerically pure compounds for biological studies. One-pot syntheses involving aminohalogenation followed by base treatment have shown promise for highly stereoselective production of α,β-dehydroamino acid derivatives. nih.gov

Green Chemistry Principles: Future synthetic routes will increasingly incorporate principles of green chemistry. This involves using less hazardous solvents, reducing the number of synthetic steps to minimize waste, and utilizing renewable starting materials where possible. rsc.org Research into enzymatic resolutions, such as the use of papain, could provide a sustainable method for separating racemic mixtures.

A comparison of existing and emerging synthetic strategies highlights the trend towards more controlled and sustainable methodologies.

Table 1: Comparison of Synthetic Strategies for this compound and its Derivatives

| Synthetic Strategy | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| N-chlorination-dehydrochlorination | Generation of the double bond from the corresponding saturated amino acid (valine) via an N-chloro intermediate. ias.ac.in | Utilizes readily available starting materials. | Often requires stoichiometric and harsh reagents like t-butylhypochlorite and DBU. ias.ac.in |

| Condensation Reactions | Proline-catalyzed aldol condensation of glycine (B1666218) Schiff bases with aldehydes. acs.org | Catalytic, high Z-selectivity, applicable to peptide synthesis. acs.org | Substrate scope with certain aldehydes can be limited due to competitive side reactions. acs.org |

| Cross-Coupling Reactions | Copper-mediated C-N bond formation between a peptidic vinyl iodide and an acyl amide. nih.govbeilstein-journals.org | Powerful tool for building sterically hindered dehydroamino acid-containing peptides. beilstein-journals.org | Requires significant optimization of ligands, bases, and protecting groups for good yields. nih.govbeilstein-journals.org |

| Precursor Functionalization | Oxidation of phenylselenide precursors incorporated into the amino acid backbone. acs.orgstanford.edu | Allows for the introduction of the double bond late in a synthetic sequence, offering flexibility. acs.orgstanford.edu | Involves multi-step preparation of the functionalized precursor. |

Elucidation of Undiscovered Biological Functions and Pathways

This compound is a non-coded amino acid found in several naturally occurring peptides that exhibit a range of biological activities, including antibiotic and antitumor properties. nih.gov For instance, the yaku'amides, which contain a dehydrovaline residue, show potent cell-growth inhibitory activity. nih.gov However, the full spectrum of its biological roles and the specific metabolic pathways it influences are largely uncharted territory.

Future research should focus on:

Identifying Molecular Targets: A primary goal is to identify the specific enzymes and receptors that interact with this compound. It is known that β,γ-unsaturated amino acids can act as irreversible inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes. stanford.edu Investigating this interaction for α,β-unsaturated variants like dehydrovaline is a logical next step. Studies on related compounds suggest it may inhibit enzymes crucial for tumor growth or act as a covalent inhibitor of metallo-β-lactamases.

Mapping Metabolic Fate: The metabolic fate of this unsaturated amino acid within cells is unknown. Research is needed to determine if it is incorporated into proteins, acts as a precursor for other specialized metabolites, or is catabolized through unique pathways. Investigating its potential interaction with amino acid transporters, as seen with its derivatives, could shed light on its cellular uptake. The metabolism of related compounds, such as β-valine, involves CoA-dependent pathways, which could provide a starting point for investigating the degradation of this compound. nih.gov

Exploring Biosynthetic Pathways: Understanding how organisms naturally produce peptides containing this residue is crucial. This involves identifying and characterizing the nonribosomal peptide synthetases (NRPSs) responsible for its incorporation. ebin.pub

Development of Advanced Analytical Probes

A significant challenge in studying the biological roles of this compound is its detection and quantification in complex biological matrices. The development of advanced analytical probes is essential to overcome this hurdle.

Emerging strategies in this area include:

Chemoselective Labeling: The reactive α,β-double bond is an ideal target for the design of chemoselective probes. nih.gov Future work could focus on developing fluorescent or biotin-tagged reagents that specifically undergo Michael addition with the dehydrovaline residue. This would enable its visualization in cells and its identification in proteomic studies.

Antibody-Based Detection: The generation of monoclonal antibodies that specifically recognize the this compound residue within a peptide or protein context would be a powerful tool.

Adapting Existing Methods: A blot-based method was developed for detecting the related dehydroalanine (B155165) (DHA) residue in proteins, which involves specific chemical labeling with biotin-conjugated cysteamine (B1669678) followed by immunoprecipitation and detection with streptavidin. nih.gov Adapting this methodology for the specific detection of dehydrovaline could be a fruitful avenue of research, potentially providing a way to measure its presence as a marker of oxidative stress or other cellular processes. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation is a powerful paradigm for accelerating research into this compound. This integrated approach can provide deeper insights into its properties and guide the design of new experiments.

Future research will benefit from:

Predictive Synthesis and Reactivity: Computational tools like Density Functional Theory (DFT) can be used to predict the regioselectivity and stereoselectivity of synthetic reactions, helping to optimize conditions and explore new synthetic pathways.

Conformational Analysis: The α,β-double bond significantly constrains the conformational freedom of the amino acid residue. nih.gov Computational methods, in conjunction with experimental techniques like NMR and IR spectroscopy, can elucidate the conformational preferences of dehydrovaline in peptides. ias.ac.in Such studies have shown that, unlike other dehydroamino acids that stabilize β-turns, dehydrovaline-containing peptides tend to adopt extended conformations, highlighting the importance of steric factors. ias.ac.inresearcher.life

Modeling Biological Interactions: Molecular dynamics simulations can model the interaction of dehydrovaline-containing peptides with biological targets like proteins or DNA. rsc.org These simulations can reveal key binding interactions and explain the structural basis for biological activity, guiding the design of more potent analogues.

Table 2: Integrated Methodologies for Studying this compound

| Methodology | Application | Insights Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Solution conformational studies of dehydrovaline-peptides. | Determination of hydrogen bonding patterns and secondary structure; Nuclear Overhauser Effect (NOE) studies rule out defined secondary structures in some model peptides. ias.ac.inresearcher.life |

| Infrared (IR) Spectroscopy | Analysis of hydrogen bonding in different solvents. | Supports NMR data by confirming the presence or absence of intramolecular hydrogen bonds, indicating extended or folded conformations. ias.ac.in |

| Molecular Dynamics (MD) | Simulating the interaction between peptides and proteins. | Provides insight into how chirality influences peptide conformation and binding dynamics with proteins like Bovine Serum Albumin (BSA). rsc.org |

| Density Functional Theory (DFT) | Predicting reactivity and regioselectivity in chemical reactions. | Can predict the outcome of reactions like cycloadditions. |

Potential as a Model System for Chirality and Unsaturation Studies

The unique structure of this compound, featuring a chiral α-carbon directly adjacent to an sp²-hybridized carbon of a double bond, makes it an excellent model system for fundamental studies in stereochemistry and reactivity.

Future research can leverage this compound to:

Investigate the Influence of Chirality on Reactivity: The chiral center can direct the stereochemical outcome of reactions involving the adjacent double bond, such as Michael additions or cycloadditions. capes.gov.br Systematic studies can provide deeper understanding of 1,3-allylic strain and other stereocontrol elements.

Probe Protein-Peptide Recognition: The profound difference in how proteins interact with peptides containing L- versus D-enantiomers of amino acids is a cornerstone of biochemistry. Comparing the binding and self-assembly behavior of peptides containing L-2-amino-3-methylbut-3-enoic acid with its D-enantiomer can provide high-resolution insights into how chirality and local conformation govern molecular recognition events. rsc.org

Develop Novel Peptidomimetics: The conformational constraints imposed by the double bond can be exploited to design peptides with predictable and stable secondary structures. ias.ac.innih.gov By studying how the dehydrovaline residue influences peptide folding, researchers can develop new scaffolds for peptidomimetics with enhanced biological activity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Amino-3-methylbut-3-enoic acid with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods can achieve high enantiomeric purity. For characterization, employ chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee) . Kinetic resolution via lipase-catalyzed esterification has been effective for similar α,β-unsaturated amino acids, though substrate-specific optimization is required.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to resolve olefinic protons (δ 5.2–5.8 ppm) and quaternary carbons.

- IR : Confirm the presence of carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model tautomeric equilibria (keto-enol) and compare with experimental C NMR shifts.

- Use molecular dynamics (MD) simulations to assess solvent effects on stability, particularly in aqueous vs. non-polar environments. Cross-validate with differential scanning calorimetry (DSC) and solubility studies .

Q. What experimental designs are critical for studying the compound’s reactivity in peptide bond formation under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Use stopped-flow spectrophotometry to monitor reaction rates at pH 2–10.

- Protection Strategies : Temporarily block the α-amine with Fmoc or Boc groups to prevent side reactions.

- Solid-Phase Synthesis : Immobilize the compound on Wang resin and couple with model peptides (e.g., glycine methyl ester). Analyze yields via LC-MS and MALDI-TOF .

Q. How can researchers address discrepancies in reported pKa values for the α-amine and carboxylic acid groups?

- Methodological Answer :

- Potentiometric Titration : Use automated titrators with ionic strength adjustments (0.1 M KCl) to minimize activity coefficient errors.

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes near 210 nm (carboxylic acid) and 260 nm (amine).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Amino-3-methylbutanoic acid) to identify substituent effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for validating the compound’s bioactivity in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (Hill equation) using nonlinear regression (e.g., GraphPad Prism).

- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations.

- QC Criteria : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with blinded replicates to minimize batch effects .

Q. How can researchers reconcile conflicting crystallographic data on the compound’s hydrogen-bonding network?

- Methodological Answer :

- High-Resolution XRD : Collect data at cryogenic temperatures (100 K) to reduce thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. N–H···O bonds).

- Database Mining : Compare with Cambridge Structural Database (CSD) entries for similar α,β-unsaturated amino acids .

Safety & Handling

Q. What are the best practices for handling this compound to minimize decomposition during storage?

- Methodological Answer :

- Storage Conditions : Keep under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Stability Monitoring : Conduct periodic TLC or HPLC checks (e.g., C18 columns with UV detection at 254 nm).

- PPE : Use nitrile gloves and fume hoods during handling, as recommended for amino acids with reactive double bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products